An In-Depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde: Properties, Synthesis, and Reactivity for Advanced Research
An In-Depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde: Properties, Synthesis, and Reactivity for Advanced Research
Introduction & Strategic Importance
4-Bromo-2,5-dimethylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key structural features: a reactive aldehyde group, a versatile bromine atom, and two electron-donating methyl groups. This unique combination allows for sequential and selective modifications, making it a valuable building block for complex molecular architectures.
For researchers in drug discovery and materials science, this compound offers a robust scaffold. The aldehyde function acts as a handle for forming imines, and alcohols, or for extending carbon chains via olefination. Simultaneously, the aryl bromide is primed for sophisticated carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions. The methyl groups are not merely passive substituents; they sterically and electronically influence the reactivity of the aromatic ring and the aldehyde, providing a level of control that is crucial for targeted synthesis. This guide provides an in-depth examination of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in complex research environments.
Physicochemical & Spectroscopic Profile
The precise characterization of 4-Bromo-2,5-dimethylbenzaldehyde is fundamental to its effective use. The following tables summarize its core physical and spectroscopic properties.
Table 1: Core Chemical Properties of 4-Bromo-2,5-dimethylbenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 88111-74-4 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 58.00°C - 63.00°C | |
| Purity | ≥95% | |
| SMILES | O=CC1=CC(C)=C(Br)C=C1C | [2] |
| MDL Number | MFCD16295236 | [1][2] |
Table 2: Predicted and Representative Spectroscopic Data
| Spectrum | Expected Chemical Shifts (δ) and Signals |
| ¹H NMR | ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).~7.7 ppm (s, 1H): Aromatic proton (H-6), deshielded by the adjacent aldehyde.~7.4 ppm (s, 1H): Aromatic proton (H-3).~2.5 ppm (s, 3H): Methyl protons (-CH₃ at C-5).~2.4 ppm (s, 3H): Methyl protons (-CH₃ at C-2). |
| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~140-125 ppm: Aromatic carbons (6 signals).~20-22 ppm: Methyl carbons (2 signals). |
| IR (cm⁻¹) | ~2830, 2730: C-H stretch of the aldehyde.~1700: Strong C=O stretch of the aldehyde.~1600, 1480: C=C stretching of the aromatic ring.~1100-1000: C-Br stretching. |
Synthesis Strategies & Mechanistic Considerations
The synthesis of 4-Bromo-2,5-dimethylbenzaldehyde can be approached from two primary retrosynthetic pathways: late-stage bromination of a pre-existing aldehyde or early-stage bromination followed by formylation. The choice of route depends on the availability of starting materials and the desired scale.
Route A: Electrophilic Bromination of 2,5-Dimethylbenzaldehyde
This is a direct and common approach. The directing effects of the substituents are key to its success. The two methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The position para to the C-2 methyl group (C-5) is already substituted. The position ortho to the C-2 methyl (C-3) is sterically hindered. Therefore, electrophilic attack is strongly directed to the C-4 position, which is para to the C-5 methyl group and meta to the aldehyde, making this a highly regioselective transformation.
Experimental Protocol: Bromination of 2,5-Dimethylbenzaldehyde
This protocol is adapted from analogous procedures for substituted benzaldehydes.[4][5][6]
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzaldehyde (1.0 eq.) in glacial acetic acid at 0°C.
-
Bromination: Prepare a solution of bromine (1.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.
Route B: Formylation of 1-Bromo-2,5-dimethylbenzene
An alternative strategy involves introducing the aldehyde group onto a pre-brominated scaffold. The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose, as it is effective on electron-rich aromatic rings and is generally a mild process.[7][8][9] The two methyl groups activate the ring, making it susceptible to formylation by the electrophilic Vilsmeier reagent (a chloroiminium salt generated in situ from DMF and POCl₃).[9][10]
Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. The electron-rich 1-bromo-2,5-dimethylbenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[8][9]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Substrate: Add 1-bromo-2,5-dimethylbenzene (1.0 eq.) to the pre-formed reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours until TLC analysis indicates full consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice and aqueous sodium acetate or sodium bicarbonate until the solution is neutral or slightly basic.
-
Workup: Stir the mixture for an additional 30-60 minutes to ensure complete hydrolysis. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography.
Key Reactivity & Synthetic Utility
The value of 4-Bromo-2,5-dimethylbenzaldehyde is fully realized through the selective reactions at its functional groups.
Reactions of the Aldehyde Group
The aldehyde is a versatile functional group for building molecular complexity. Standard transformations include:
-
Oxidation: Conversion to the corresponding 4-bromo-2,5-dimethylbenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted benzylamines, a common core in many pharmaceutical compounds.
-
Wittig Reaction: Reaction with a phosphorus ylide to form a substituted styrene, creating a new carbon-carbon double bond.
-
Henry Reaction: A base-catalyzed condensation with a nitroalkane, such as nitroethane, to form a β-nitro alcohol, which is a precursor to phenethylamines.[5]
Transformations at the Aryl Bromide Site
The C-Br bond is the gateway to advanced molecular construction, primarily through palladium-catalyzed cross-coupling reactions. This functionality is of paramount importance to drug development professionals for library synthesis and lead optimization.
Suzuki-Miyaura Coupling:
This is arguably the most powerful reaction involving the aryl bromide. It couples the aldehyde with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[11][12] This reaction is foundational for synthesizing complex molecules from simpler, commercially available fragments.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling aryl bromides and can be optimized.[13][14]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,5-dimethylbenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Reaction: Heat the reaction mixture with vigorous stirring (typically 80-100°C) for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the coupled biaryl aldehyde.
Applications in Medicinal Chemistry & Materials Science
The true utility of 4-Bromo-2,5-dimethylbenzaldehyde is as a strategic intermediate.
-
In Drug Discovery: It serves as a starting point for synthesizing libraries of compounds. For example, a Suzuki coupling at the 4-position, followed by reductive amination of the aldehyde, allows for the rapid generation of diverse molecular scaffolds to probe structure-activity relationships (SAR). The presence of the bromine atom in related benzaldehyde salicylhydrazone structures has been linked to anxiolytic effects, highlighting the potential importance of halogenated scaffolds in neuropharmacology.[15]
-
In Materials Science: Aryl aldehydes are precursors to conjugated polymers and molecular materials with interesting optical and electronic properties. The ability to perform cross-coupling reactions at the bromine position allows for the incorporation of this unit into larger π-conjugated systems for applications in organic electronics.
Safety, Handling, & Storage
While comprehensive toxicological data is not available, related compounds are known irritants. Standard laboratory safety protocols should be strictly followed.
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[16]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation of the aldehyde.[2]
References
Sources
- 1. CAS 88111-74-4 | 2715-9-06 | MDL MFCD16295236 | 4-Bromo-2,5-dimethylbenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 2. 88111-74-4|4-Bromo-2,5-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
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- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. tandfonline.com [tandfonline.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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